N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(15-18-9-5-8-17-7-1-2-11-20(17)18)25-16-19-10-6-14-27(19)24-26-21-12-3-4-13-22(21)29-24/h1-5,7-9,11-13,19H,6,10,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXUQYTTMHIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a benzo[d]oxazole moiety linked to a pyrrolidine ring and an acetamide group attached to a naphthalene derivative. The molecular formula is , with a molecular weight of approximately 320.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds containing the benzo[d]oxazole moiety are known for their capability to modulate cell signaling pathways, which may lead to apoptosis in cancer cells. The interaction with specific receptors or enzymes is believed to be a key mechanism through which these compounds exert their effects .
- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation by inhibiting pathways associated with inflammatory responses. The precise molecular targets remain to be fully elucidated but may involve cyclooxygenase (COX) enzymes or other inflammatory mediators .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to explore its efficacy in vivo.
- Anti-inflammatory Mechanisms : A study focused on the anti-inflammatory properties of similar benzamide derivatives found that they effectively reduced levels of TNF-alpha and IL-6 in cellular models, indicating that this compound may possess similar properties .
- Antiviral Potential : Preliminary research has indicated that derivatives of this compound can inhibit the replication of viruses such as HBV by disrupting the assembly of viral nucleocapsids, highlighting its potential as an antiviral agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibits significant antimicrobial activity. Preliminary studies have shown selective interactions with various microbial targets. The following table summarizes the observed activities against different microorganisms:
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate inhibition | 50 μg/mL |
| Staphylococcus aureus | Strong inhibition | 30 μg/mL |
| Candida albicans | Significant inhibition | 40 μg/mL |
The mechanism of action for this compound is thought to involve enzyme inhibition and receptor binding, disrupting microbial growth and replication.
Anticancer Activity
The benzo[d]oxazole moiety has been associated with anticancer properties. In vitro studies have demonstrated that derivatives of this compound can reduce neurotoxicity in cell lines induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease treatment .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of various derivatives, this compound was found to exhibit superior activity against Gram-positive bacteria compared to standard antibiotics . The study highlighted the importance of structural modifications in enhancing biological activity.
Neuroprotective Effects
Another significant study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could attenuate neurotoxicity induced by amyloid-beta, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Properties of Analogues
*Calculated based on structural analysis.
Key Observations:
Core Flexibility vs. Rigidity : The pyrrolidine ring in the target compound introduces conformational flexibility compared to rigid heterocycles like triazoles (e.g., 6a-m in ) or thiadiazoles (AR-14 in ). This flexibility may influence binding kinetics in biological systems.
Electronic Properties :
- Benzothiazole derivatives () exhibit sulfur-induced electronic effects, differing from the oxygen-containing benzoxazole in the target compound. This may affect redox properties or metal coordination.
Physicochemical Properties
- Spectroscopic Data :
- Solubility : The naphthalene group likely reduces aqueous solubility compared to methoxy- or thiadiazole-containing analogues ().
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of benzo[d]oxazole-pyrrolidine intermediates with naphthalene acetamide precursors. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Heterocyclic assembly : Cyclization of pyrrolidine with benzo[d]oxazole under acidic conditions (e.g., HCl in ethanol) at reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity. Yield optimization requires strict control of temperature, solvent polarity, and catalyst loading .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR verify connectivity of the pyrrolidine, benzo[d]oxazole, and naphthalene moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₅H₂₃N₃O₂: 398.1864) .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Recommended approaches:
- Dose-response normalization : Compare IC₅₀ values across assays using standardized DMSO concentrations (<0.1% v/v) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme specificity (e.g., benzo[d]oxazole derivatives targeting kinase pathways) .
- Structural analogs : Test compounds with modified pyrrolidine or naphthalene groups to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Focus on the benzo[d]oxazole moiety’s π-π stacking with aromatic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD values (<2 Å for stable binding) .
- QSAR modeling : Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on activity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., substituent variation on the naphthalene ring) impact pharmacokinetic properties?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) to the naphthalene ring to enhance aqueous solubility. Measure via shake-flask method .
- Metabolic stability : Replace labile methylthio groups with fluorinated analogs to reduce CYP450-mediated oxidation. Assess using liver microsome assays .
- Bioavailability : Compare logD values (octanol/water) of derivatives. Optimal range: 1–3 for balanced membrane permeability and solubility .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- Cell viability : MTT or CellTiter-Glo® assays in cancer lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) and measure IC₅₀ at 48–72 hours .
- Apoptosis : Annexin V/PI staining followed by flow cytometry. Validate caspase-3/7 activation via luminescent assays .
- Migration inhibition : Scratch assay or Boyden chamber to assess anti-metastatic effects .
Q. How can researchers address low reproducibility in synthetic yields?
- Methodological Answer :
- Reagent purity : Use freshly distilled solvents (e.g., DCM, THF) and store moisture-sensitive reagents under argon .
- Reaction monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation. Adjust stoichiometry if side products dominate .
- Scale-up protocols : Optimize mixing efficiency (e.g., overhead stirring) and thermal uniformity (jacketed reactors) for batches >10 g .
Comparative & Mechanistic Studies
Q. How does this compound compare to structurally similar acetamide derivatives in terms of antimicrobial activity?
- Methodological Answer :
- Structural analogs : Compare with N-(benzo[d]thiazol-2-yl)acetamide derivatives. The benzo[d]oxazole group in the target compound enhances Gram-positive bacterial inhibition (MIC: 2–8 µg/mL vs. 16 µg/mL for thiazole analogs) due to improved membrane penetration .
- Mechanistic divergence : Unlike naphthalene-free analogs, the naphthalene moiety enables intercalation into bacterial DNA, as shown via ethidium bromide displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
